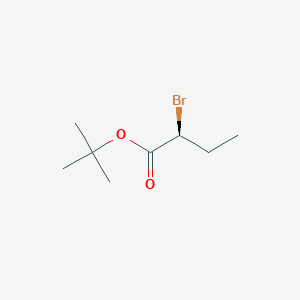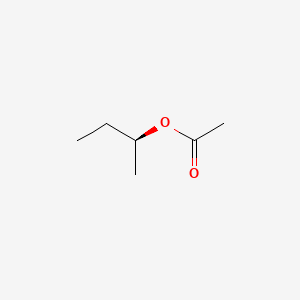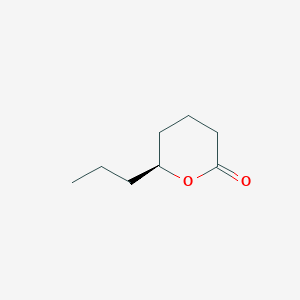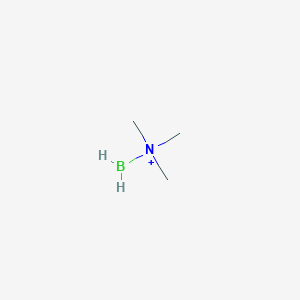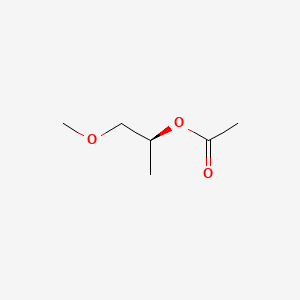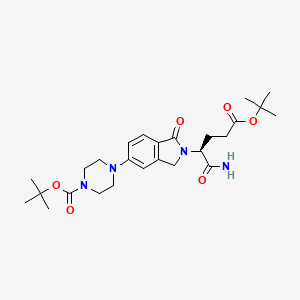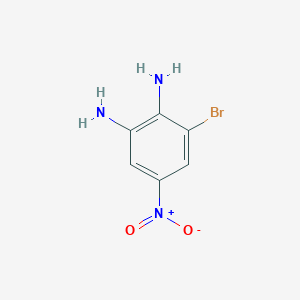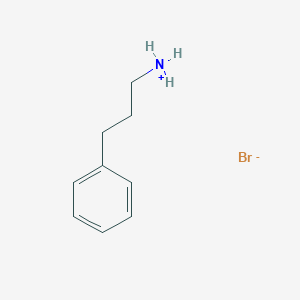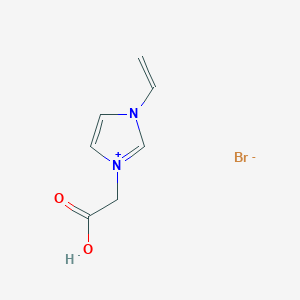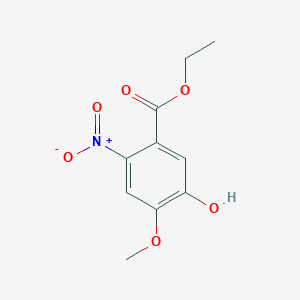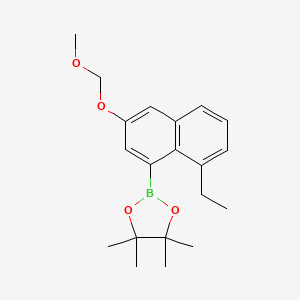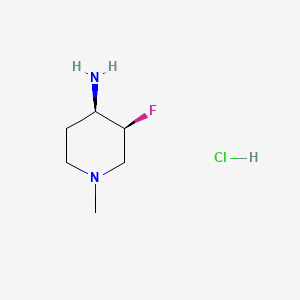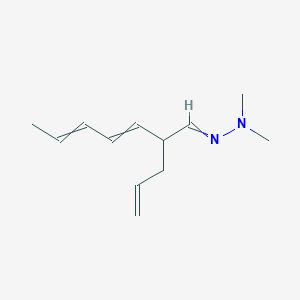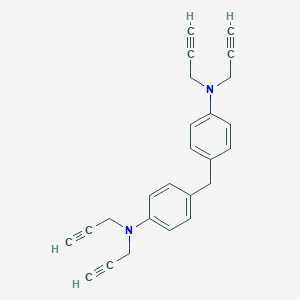
N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane
Vue d'ensemble
Description
N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl methane is a chemical compound with the molecular formula C25H22N2 It is known for its unique structure, which includes propargyl groups attached to the nitrogen atoms of a diphenyl methane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl methane typically involves the reaction of p,p’-diamino diphenyl methane with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production methods for N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl methane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl methane undergoes various chemical reactions, including:
Oxidation: The propargyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl methane has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers and resins.
Materials Science: The compound is utilized in the development of advanced materials with unique mechanical and thermal properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive molecules and drug delivery systems.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl methane involves its ability to undergo polymerization and form cross-linked networks. The propargyl groups participate in cycloaddition reactions, leading to the formation of stable polymeric structures. These polymers exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl ether
- N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl sulfone
- N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl ketone
Uniqueness
N,N,N’,N’-tetra propargyl-p,p’-diamino diphenyl methane is unique due to its specific molecular structure, which imparts distinct properties such as high reactivity and the ability to form cross-linked polymers. This makes it particularly valuable in the synthesis of advanced materials and high-performance polymers .
Propriétés
IUPAC Name |
4-[[4-[bis(prop-2-ynyl)amino]phenyl]methyl]-N,N-bis(prop-2-ynyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2/c1-5-17-26(18-6-2)24-13-9-22(10-14-24)21-23-11-15-25(16-12-23)27(19-7-3)20-8-4/h1-4,9-16H,17-21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYQWHKFJSADFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC#C)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


